Janagliflozin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Janagliflozine est un nouvel inhibiteur du cotransporteur sodium-glucose 2 développé par Sihuan Pharmaceutical. Il est principalement utilisé pour le traitement du diabète de type 2. Ce composé agit en inhibant la réabsorption du glucose dans les reins, favorisant ainsi son excrétion dans l'urine et contribuant à la réduction des taux de glucose sanguin .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la Janagliflozine implique plusieurs étapes, à partir de la préparation d'intermédiaires clés. Le processus comprend généralement la formation d'un système cyclique bicyclo[3.1.0]hexane, suivie de l'introduction de divers groupes fonctionnels tels que les groupes hydroxyle et chlorophényle. Les conditions réactionnelles font souvent appel à l'utilisation de catalyseurs, de solvants et de températures contrôlées afin d'assurer les transformations chimiques souhaitées.

Méthodes de production industrielle : La production industrielle de Janagliflozine suit une voie de synthèse similaire, mais est optimisée pour une fabrication à grande échelle. Cela comprend l'utilisation de réacteurs à haute efficacité, de procédés en continu et de mesures strictes de contrôle qualité afin de garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La Janagliflozine subit plusieurs types de réactions chimiques, notamment :

Réduction : Cette réaction implique l'élimination d'atomes d'oxygène ou l'addition d'atomes d'hydrogène, conduisant à la formation de dérivés réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, tel que la substitution d'un atome d'hydrogène par un groupe chlorophényle.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène, généralement en conditions acides ou basiques.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium, souvent en conditions anhydres.

Substitution : Les réactifs courants comprennent les agents halogénants comme le chlore ou le brome, souvent en présence d'un catalyseur.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés hydroxylés, réduits et substitués de la Janagliflozine, chacun présentant des propriétés chimiques et pharmacologiques distinctes .

4. Applications de la recherche scientifique

La Janagliflozine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier l'inhibition du cotransporteur sodium-glucose 2 et les réactions chimiques associées.

Biologie : Investigée pour ses effets sur le métabolisme du glucose et la fonction rénale dans divers systèmes biologiques.

Médecine : Étudiée de manière approfondie pour son potentiel thérapeutique dans la prise en charge du diabète de type 2 et des troubles métaboliques associés.

5. Mécanisme d'action

La Janagliflozine exerce ses effets en inhibant sélectivement le cotransporteur sodium-glucose 2 dans les tubules proximaux des reins. Cette inhibition réduit la réabsorption du glucose, conduisant à une augmentation de l'excrétion du glucose dans l'urine. Les cibles moléculaires comprennent les protéines du cotransporteur sodium-glucose 2, et les voies impliquées sont principalement liées au métabolisme du glucose et à la fonction rénale .

Composés similaires :

- Dapagliflozine

- Empagliflozine

- Canagliflozine

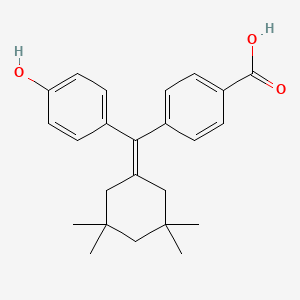

Comparaison : La Janagliflozine est unique par sa structure chimique spécifique, qui comprend un système cyclique bicyclo[3.1.0]hexane et un groupe chlorophényle. Cette structure contribue à sa grande sélectivité et à sa puissance en tant qu'inhibiteur du cotransporteur sodium-glucose 2. Comparée à d'autres composés similaires, la Janagliflozine a montré des résultats prometteurs lors d'essais cliniques, notamment en termes d'efficacité et de profil de sécurité .

Applications De Recherche Scientifique

Janagliflozin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying sodium-glucose cotransporter-2 inhibition and related chemical reactions.

Biology: Investigated for its effects on glucose metabolism and renal function in various biological systems.

Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus and related metabolic disorders.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Janagliflozin exerts its effects by selectively inhibiting the sodium-glucose cotransporter-2 in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the sodium-glucose cotransporter-2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function .

Comparaison Avec Des Composés Similaires

- Dapagliflozin

- Empagliflozin

- Canagliflozin

Comparison: Janagliflozin is unique in its specific chemical structure, which includes a bicyclo[3.1.0]hexane ring system and a chlorophenyl group. This structure contributes to its high selectivity and potency as a sodium-glucose cotransporter-2 inhibitor. Compared to other similar compounds, this compound has shown promising results in clinical trials, particularly in terms of its efficacy and safety profile .

Propriétés

Numéro CAS |

1800115-22-3 |

|---|---|

Formule moléculaire |

C25H29ClO6 |

Poids moléculaire |

460.9 g/mol |

Nom IUPAC |

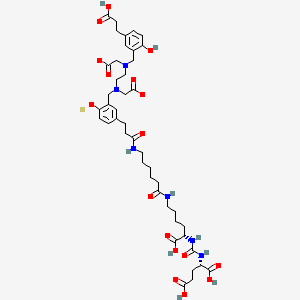

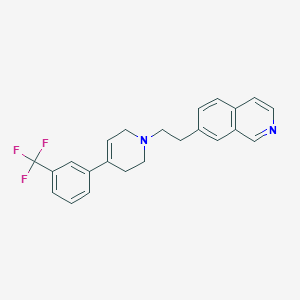

(2S,3R,4R,5S,6R)-2-[3-[[4-[[(1R,5S)-3-bicyclo[3.1.0]hexanyl]oxy]phenyl]methyl]-4-chlorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C25H29ClO6/c26-20-6-3-14(25-24(30)23(29)22(28)21(12-27)32-25)8-17(20)7-13-1-4-18(5-2-13)31-19-10-15-9-16(15)11-19/h1-6,8,15-16,19,21-25,27-30H,7,9-12H2/t15-,16+,19?,21-,22-,23+,24-,25+/m1/s1 |

Clé InChI |

WDBIPGHUEJEKTC-VWQPKTIXSA-N |

SMILES isomérique |

C1[C@H]2[C@@H]1CC(C2)OC3=CC=C(C=C3)CC4=C(C=CC(=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)Cl |

SMILES canonique |

C1C2C1CC(C2)OC3=CC=C(C=C3)CC4=C(C=CC(=C4)C5C(C(C(C(O5)CO)O)O)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B10822193.png)